

Enasidenib-d6 CAS number and molecular weight

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Compound of Interest

Compound Name: Enasidenib-d6

Cat. No.: B15137361

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In-Depth Technical Guide: Enasidenib-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Enasidenib-d6**, a deuterated analog of Enasidenib, a first-in-class, oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. This document outlines its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Data Presentation

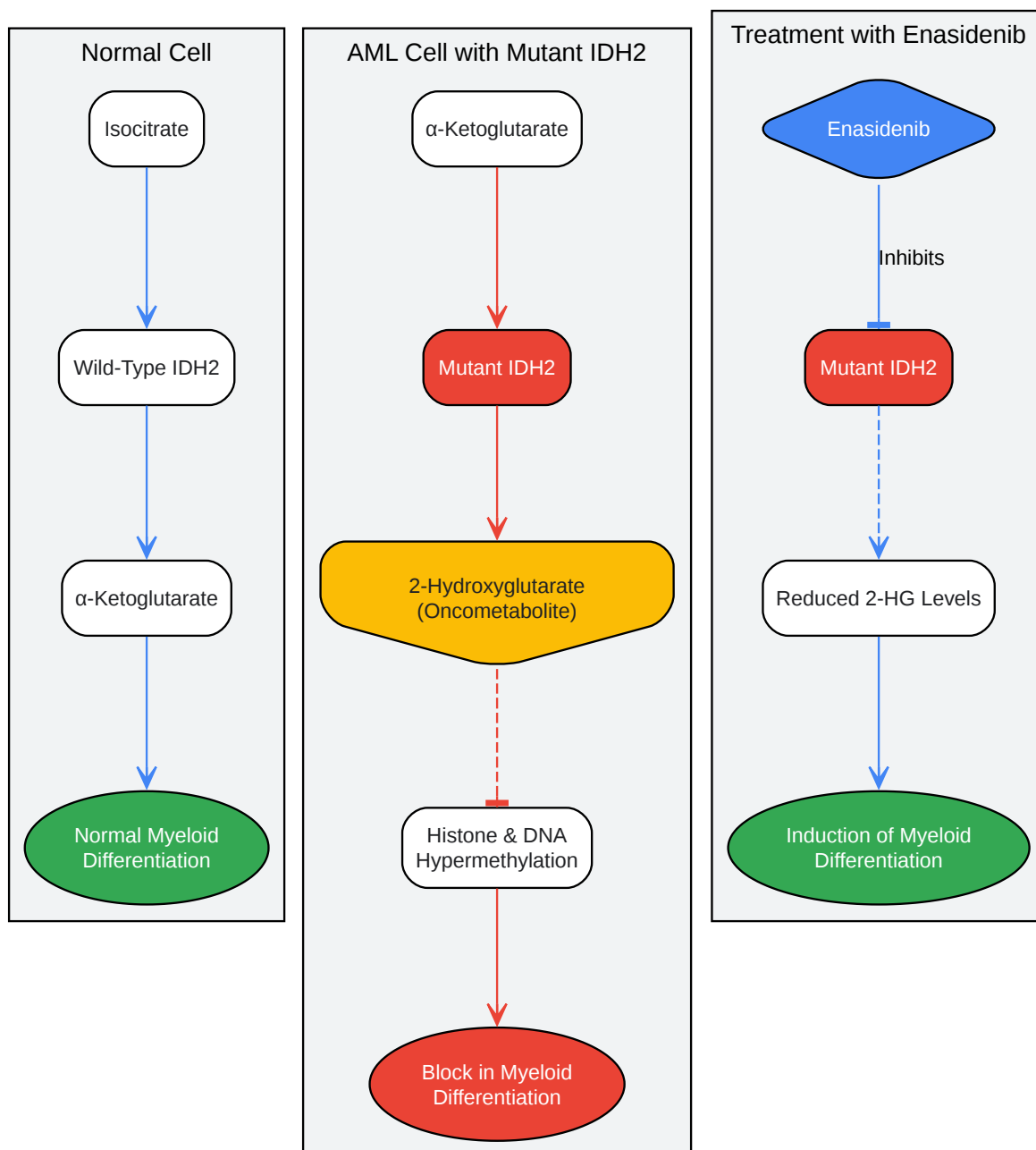
Quantitative data for Enasidenib and its deuterated form are summarized in the table below for direct comparison.

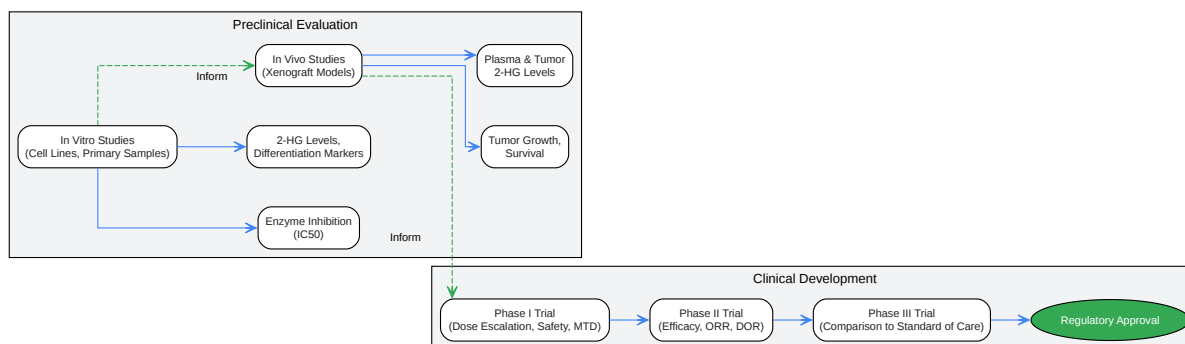
Property	Enasidenib	Enasidenib-d6
CAS Number	1446502-11-9	2095569-76-7[1]
Molecular Formula	C ₁₉ H ₁₇ F ₆ N ₇ O	C ₁₉ H ₁₁ D ₆ F ₆ N ₇ O
Molecular Weight	473.38 g/mol	479.42 g/mol

Mechanism of Action: Signaling Pathway

Mutations in the IDH2 gene are found in approximately 12% of patients with acute myeloid leukemia (AML).[2] These mutations result in a neomorphic enzymatic activity, converting α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[3][4] Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations, histone and DNA hypermethylation, and a block in cellular differentiation.[2]

Enasidenib selectively inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels. This restores normal histone and DNA methylation patterns, thereby inducing differentiation of leukemic blasts into mature myeloid cells.[1][2]





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